molecular formula C24H24N2O6 B2818928 N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898440-92-1

N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2818928
CAS No.: 898440-92-1
M. Wt: 436.464
InChI Key: VVCREVUTLRNYJW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, an indolinylmethyl moiety, and a pyran ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indolinylmethyl Intermediate: This step involves the reaction of indole with formaldehyde and a secondary amine to form the indolinylmethyl group.

    Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.

    Coupling Reaction: The indolinylmethyl intermediate is then coupled with the pyran ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Acylation: The final step involves the acylation of the coupled product with 2,4-dimethoxyphenylacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to a hydroxyl group.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzyme activity, cell signaling pathways, and gene expression.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: shares similarities with other compounds containing indole, pyran, and dimethoxyphenyl groups.

    This compound: can be compared to compounds like indole-3-carbinol, pyranocoumarins, and dimethoxyphenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical properties, applications, and uniqueness

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-17-7-8-19(22(12-17)30-2)25-24(28)15-32-23-14-31-18(11-21(23)27)13-26-10-9-16-5-3-4-6-20(16)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCREVUTLRNYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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